

solubility of 4-Chloro-2-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzaldehyde

Cat. No.: B015764

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-Chloro-2-nitrobenzaldehyde** in Organic Solvents

Executive Summary

4-Chloro-2-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its reactivity is dictated by the aldehyde, chloro, and nitro functional groups, which also govern its physicochemical properties, most notably its solubility. A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like recrystallization, and ensuring efficient process scale-up. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of **4-Chloro-2-nitrobenzaldehyde**, offering both predictive insights based on its molecular structure and robust, validated protocols for its empirical determination.

Introduction to 4-Chloro-2-nitrobenzaldehyde

4-Chloro-2-nitrobenzaldehyde, with the chemical formula $C_7H_4ClNO_3$ and a molecular weight of 185.56 g/mol, is a crystalline solid, typically appearing as a yellow powder.[3][4] Its structure features a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO₂) ortho to the aldehyde, and a chlorine atom (-Cl) in the para position.

Key Physicochemical Properties:

- CAS Number: 5551-11-1
- Molecular Formula: C₇H₄ClNO₃^[3]
- Molecular Weight: 185.56 g/mol
- Appearance: Yellow solid/powder^[4]
- Melting Point: Approximately 68°C^[4]

The strategic placement of these functional groups makes it a versatile precursor for synthesizing a range of more complex molecules, including pharmaceuticals and dyes. The efficiency of these synthetic routes is critically dependent on the choice of solvent, which must effectively dissolve the starting materials while being compatible with the reaction chemistry.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.^{[5][6]} The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules must be overcome for dissolution to occur.

The molecular structure of **4-Chloro-2-nitrobenzaldehyde** imparts a moderate to high degree of polarity.

- The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly electron-withdrawing and contain polar multiple bonds, contributing significantly to the molecule's dipole moment.
- The chlorine atom (-Cl) is electronegative, further enhancing polarity.
- The benzene ring is inherently non-polar.

This combination suggests that **4-Chloro-2-nitrobenzaldehyde** will exhibit favorable solubility in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be limited.

Solubility Profile of 4-Chloro-2-nitrobenzaldehyde

While extensive quantitative solubility data is not readily available in the literature, a qualitative and predicted solubility profile can be established based on its chemical structure and empirical observations for similar compounds.[\[6\]](#) One source explicitly states its solubility in chloroform.

[\[4\]](#)

Table 1: Predicted Solubility of **4-Chloro-2-nitrobenzaldehyde** in Common Organic Solvents at Ambient Temperature

Solvent	Solvent Type	Predicted Solubility	Rationale
Hexane	Non-polar	Sparingly Soluble / Insoluble	Dominated by London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid.
Toluene	Non-polar (Aromatic)	Slightly Soluble	The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π - π stacking), offering slightly better solvation than aliphatic hydrocarbons.
Diethyl Ether	Slightly Polar	Moderately Soluble	Offers some polar interactions but lacks the strong dipole moment needed for extensive dissolution.
Chloroform	Polar Aprotic	Soluble[4]	A good solvent for moderately polar compounds. Its polarity is sufficient to dissolve 4-Chloro-2-nitrobenzaldehyde effectively.
Ethyl Acetate	Polar Aprotic	Soluble	The ester functional group provides a strong dipole for effective solvation of the polar solute.

Acetone	Polar Aprotic	Soluble	<p>The ketone group is highly polar, making acetone an excellent solvent for many polar organic compounds.</p> <p>[6]</p>
Ethanol / Methanol	Polar Protic	Moderately to Highly Soluble	<p>These alcohols can engage in dipole-dipole interactions. While the solute cannot act as a hydrogen bond donor, the oxygen atoms of the nitro and aldehyde groups can act as weak acceptors. Solubility is expected to increase with heating.[6]</p>
Dimethyl Sulfoxide (DMSO)	Highly Polar Aprotic	Highly Soluble	<p>DMSO is a powerful, highly polar solvent capable of dissolving a wide range of polar organic compounds.</p>
Water	Highly Polar Protic	Sparingly Soluble / Insoluble	<p>Despite its polarity, the molecule's large organic backbone and lack of strong hydrogen-bonding donor groups limit its solubility in water.[6]</p>

Experimental Determination of Solubility

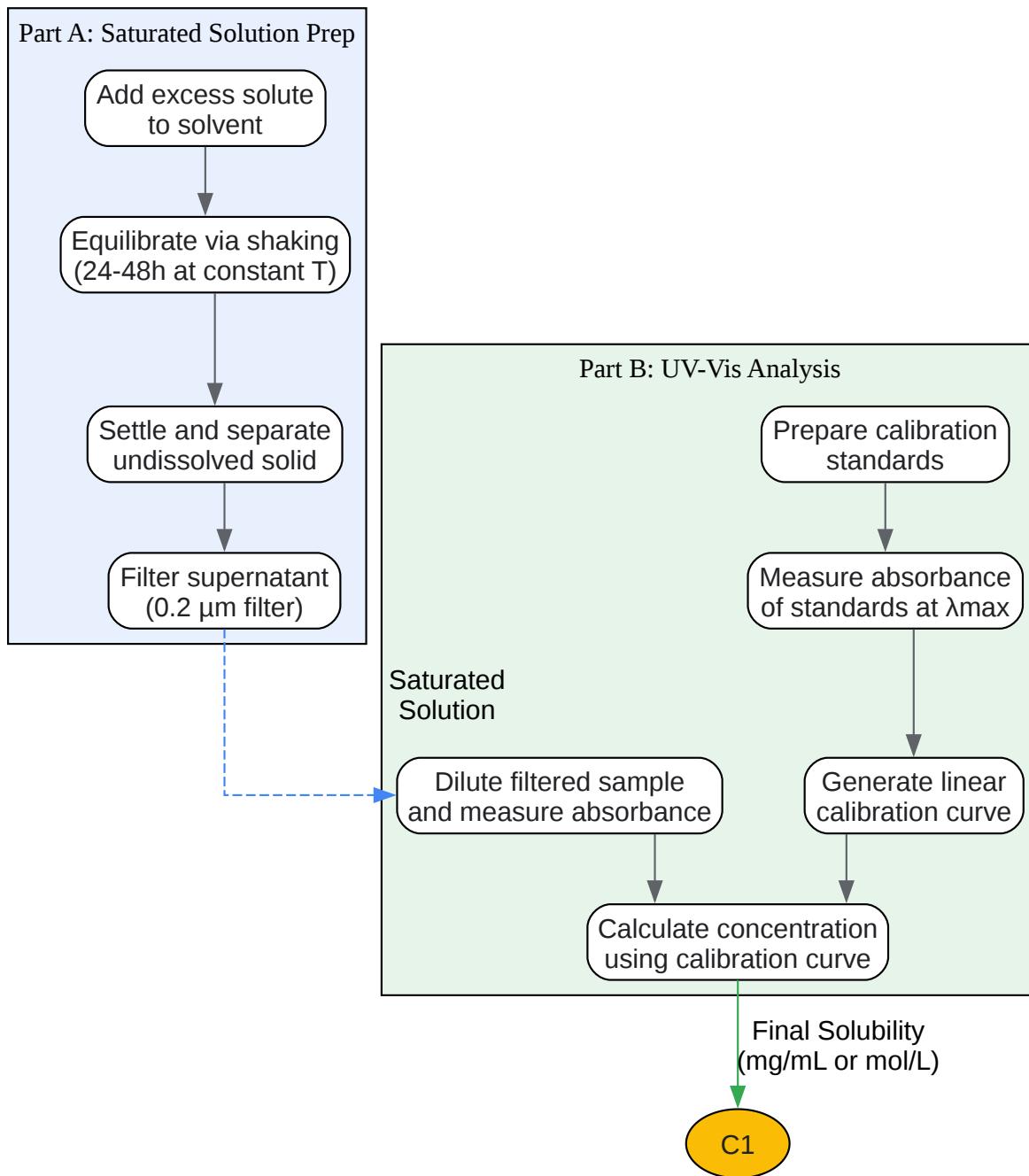
To move from prediction to quantitative fact, empirical determination is essential. Below are validated protocols for assessing the solubility of **4-Chloro-2-nitrobenzaldehyde**.

Protocol: Qualitative Solubility Assessment

This rapid screening method provides a foundational understanding of suitable solvent classes.

[7][8]

Methodology:


- Preparation: Add approximately 25 mg of **4-Chloro-2-nitrobenzaldehyde** to a small, dry test tube.
- Solvent Addition: Add the chosen solvent (e.g., hexane, acetone, ethanol) dropwise, starting with 0.25 mL.
- Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each solvent addition.
- Observation: Observe if the solid dissolves completely.
- Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL.
- Classification:
 - Soluble: Dissolves completely in < 1 mL of solvent.
 - Moderately Soluble: Dissolves in 1-3 mL of solvent.
 - Sparingly Soluble / Insoluble: Fails to dissolve completely in 3 mL of solvent.

Protocol: Quantitative Determination via UV-Vis Spectrophotometry

This method is highly effective for compounds with a chromophore, such as **4-Chloro-2-nitrobenzaldehyde**, which absorbs UV radiation. It relies on the Beer-Lambert law to determine the concentration of a saturated solution.[9][10]

The "shake-flask" method is a classic technique to ensure the solution reaches thermodynamic equilibrium.[\[5\]](#)[\[11\]](#)

- Dispense Solute: Add an excess amount of **4-Chloro-2-nitrobenzaldehyde** (e.g., 100 mg) to a sealed vial containing a known volume of the selected solvent (e.g., 10 mL). The presence of undissolved solid is crucial.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[10\]](#)
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
- Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.2 µm PTFE or suitable solvent-resistant filter to remove all undissolved particulates. This step is critical to avoid artificially high readings.
- Determine λ_{max} : Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_{max}).
- Prepare Calibration Standards: From a concentrated stock solution of known concentration, perform a series of dilutions to create at least five calibration standards spanning the expected concentration range.
- Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λ_{max} . Plot absorbance versus concentration and perform a linear regression. The resulting line should have a correlation coefficient (R^2) > 0.99 for a valid calibration.
- Measure Sample: Dilute the filtered supernatant from Part A with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λ_{max} .
- Calculate Solubility: Use the equation from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantitative Solubility Determination via UV-Vis Spectroscopy.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful purification technique that exploits the differences in a compound's solubility in a given solvent at high and low temperatures.[\[12\]](#) An ideal recrystallization solvent for **4-Chloro-2-nitrobenzaldehyde** should meet the following criteria:

- High Solubility at Elevated Temperature: The compound should be readily soluble in the boiling solvent.
- Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals.
- Inertness: The solvent must not react with the compound.
- Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the predicted solubility profile, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or toluene/hexane could be excellent candidates for the recrystallization of **4-Chloro-2-nitrobenzaldehyde**.[\[13\]](#) Experimental screening is necessary to identify the optimal system.

Caption: General Experimental Workflow for Recrystallization.

Safety and Handling

According to its Safety Data Sheet (SDS), **4-Chloro-2-nitrobenzaldehyde** is a hazardous substance.[\[14\]](#)[\[15\]](#)

- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[\[14\]](#)
- Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[\[14\]](#)
- First Aid: In case of contact, rinse skin or eyes thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[\[14\]](#)

Always consult the most current SDS before handling this chemical.[\[16\]](#)

Conclusion

A thorough understanding of the solubility of **4-Chloro-2-nitrobenzaldehyde** is indispensable for its effective use in research and development. While its polarity suggests high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols, empirical validation is crucial for process optimization. The protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility profile, enabling informed solvent selection for chemical synthesis, purification, and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-nitrobenzaldehyde | 5551-11-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-nitrobenzaldehyde CAS#: 5551-11-1 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scirp.org [scirp.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Reagents & Solvents [chem.rochester.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-Chloro-2-nitrobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [solubility of 4-Chloro-2-nitrobenzaldehyde in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015764#solubility-of-4-chloro-2-nitrobenzaldehyde-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com